3beta-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2alpha-hydroxyurs-12-ene-28-oic acid
Overview
Description
3beta-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2alpha-hydroxyurs-12-ene-28-oic acid is a triterpenoid compound known for its presence in various natural sources such as Planchonella duclitan and Psidium guajava . This compound is characterized by its complex molecular structure, which includes a hydroxyphenyl group and a hydroxyursene backbone. It has a molecular formula of C39H54O6 and a molecular weight of 618.86 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2alpha-hydroxyurs-12-ene-28-oic acid involves multiple steps, typically starting from ursolic acid. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the ursolic acid backbone.
Esterification: Formation of ester bonds by reacting the hydroxylated intermediate with 4-hydroxycinnamic acid under acidic conditions.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of this compound is less common due to its complex synthesis. it can be produced in small quantities for research purposes using the synthetic routes mentioned above. The process involves careful control of reaction conditions to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
3beta-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2alpha-hydroxyurs-12-ene-28-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
3beta-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2alpha-hydroxyurs-12-ene-28-oic acid has several scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 3beta-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2alpha-hydroxyurs-12-ene-28-oic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in inflammatory and oxidative stress pathways.
Pathways Involved: It may modulate signaling pathways such as NF-κB, MAPK, and PI3K/Akt, which are crucial in regulating inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Ursolic Acid: A precursor in the synthesis of 3beta-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2alpha-hydroxyurs-12-ene-28-oic acid, known for its anti-inflammatory and anticancer properties.
Oleanolic Acid: Another triterpenoid with similar biological activities but differing in its molecular structure.
Betulinic Acid: A triterpenoid with notable anticancer and antiviral activities.
Uniqueness
This compound is unique due to its specific structural features, such as the hydroxyphenyl group and the ester linkage, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-hydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O6/c1-23-16-19-39(34(43)44)21-20-37(6)27(32(39)24(23)2)13-14-30-36(5)22-28(41)33(35(3,4)29(36)17-18-38(30,37)7)45-31(42)15-10-25-8-11-26(40)12-9-25/h8-13,15,23-24,28-30,32-33,40-41H,14,16-22H2,1-7H3,(H,43,44)/b15-10+/t23-,24+,28-,29+,30-,32+,33+,36+,37-,38-,39+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVUQLLYZLSRLB-SVRRIJHPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)OC(=O)/C=C/C6=CC=C(C=C6)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501119580 | |
Record name | (2α,3β)-2-Hydroxy-3-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]urs-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501119580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63303-42-4 | |
Record name | (2α,3β)-2-Hydroxy-3-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]urs-12-en-28-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63303-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2α,3β)-2-Hydroxy-3-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]urs-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501119580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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